![molecular formula C20H16FN5O2 B2685006 2-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2200879-74-7](/img/structure/B2685006.png)
2-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Fluoro-1,3-benzoxazol-2-yl)methylamine” is a chemical compound with the CAS Number: 1158493-85-6 . It has a molecular weight of 202.62 . The IUPAC name for this compound is (5-fluoro-1,3-benzoxazol-2-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “(5-Fluoro-1,3-benzoxazol-2-yl)methylamine” is 1S/C8H7FN2O.ClH/c9-5-1-2-7-6 (3-5)11-8 (4-10)12-7;/h1-3H,4,10H2;1H . This code can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis
“(5-Fluoro-1,3-benzoxazol-2-yl)methylamine” has a molecular weight of 202.62 . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
PET Imaging and Neuroreceptor Binding
The compound's derivatives, particularly those involving fluorine, have shown significant potential in positron emission tomography (PET) imaging for studying nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are crucial for various neurological functions and disorders. A study synthesized and evaluated a fluoro derivative as a potent ligand for the alpha4beta2 nAChR subtype, indicating its utility in non-invasive imaging of brain receptors and the modulation of cerebral uptake by acetylcholine concentration, highlighting its potential in neuroscience research (Doll et al., 1999).
Antibacterial Agents
Azetidinylquinolones and their derivatives, incorporating elements similar to the chemical structure of interest, have been synthesized and examined for their antibacterial properties. These compounds showed significant structure-activity relationships, indicating the importance of stereochemistry and substituent variations on antibacterial efficacy. This research suggests potential applications in developing new antibacterial agents to combat resistant bacterial strains (Frigola et al., 1995).
Antimicrobial and Antifungal Activities
The synthesis of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, including a focus on those carrying a cyclopropylaminomethyl-pyrrolidinyl group, has shown promising in vitro antibacterial activity against quinolone-resistant Gram-positive isolates and reduced toxicity. Such studies underline the potential of these compounds in developing new antimicrobial drugs with improved safety profiles (Asahina et al., 2008).
Synthesis and Structural Analysis
Research into compounds with a structural basis similar to the compound has provided insights into their synthesis, structural characteristics, and interactions. For instance, studies on paliperidonium nitrate and related compounds have contributed to understanding the molecular configuration, hydrogen bonding, and potential pharmaceutical applications, laying the groundwork for further exploration of similar compounds (Ge & Luo, 2012).
Peripheral Benzodiazepine Receptor Imaging
Fluoroethoxy and fluoropropoxy substituted compounds, akin to the chemical structure of interest, have demonstrated high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), distinguishing from central benzodiazepine receptors (CBRs). These findings are significant for developing imaging agents to study PBR expression in neurodegenerative disorders, offering a pathway to better understand and potentially treat these conditions (Fookes et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c21-15-3-5-18-17(8-15)23-20(28-18)25-10-13(11-25)12-26-19(27)6-4-16(24-26)14-2-1-7-22-9-14/h1-9,13H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUWYFQPUCIFBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(O2)C=CC(=C3)F)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.